molecular formula C22H20N2O5 B15138130 Topoisomerase inhibitor 3

Topoisomerase inhibitor 3

Cat. No.: B15138130
M. Wt: 392.4 g/mol
InChI Key: DKTKUPGWANWPSS-NSHDSACASA-N
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Description

Topoisomerase inhibitors are a class of compounds that interfere with the action of topoisomerases, enzymes crucial for DNA replication, transcription, and repair. Topoisomerase inhibitor 3 is a specific compound within this class that has shown significant potential in scientific research, particularly in the fields of cancer treatment and antibiotic development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of topoisomerase inhibitor 3 typically involves multi-step organic synthesis. One common method includes the reaction of a precursor compound with thionyl chloride and pyridine to form an acid chloride intermediate. This intermediate is then reacted with phenols to produce the final ester product .

Industrial Production Methods: Industrial production of topoisomerase inhibitors often involves large-scale organic synthesis techniques. These methods are optimized for yield and purity, using automated systems to control reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions: Topoisomerase inhibitor 3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Topoisomerase inhibitor 3 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study DNA topology and the mechanisms of DNA replication and repair.

    Biology: Helps in understanding the role of topoisomerases in cellular processes and genetic regulation.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to induce DNA damage and apoptosis in cancer cells.

    Industry: Utilized in the development of new antibiotics and anti-cancer drugs

Mechanism of Action

Topoisomerase inhibitor 3 exerts its effects by stabilizing the topoisomerase-DNA cleavable complex. This prevents the re-ligation step of the catalytic reaction, leading to the accumulation of DNA breaks. These breaks can induce apoptosis and cell death, making the compound effective against rapidly dividing cells, such as cancer cells .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Topoisomerase inhibitor 3 is unique compared to other topoisomerase inhibitors due to its specific chemical structure and mechanism of action. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures, pharmacokinetics, and clinical applications.

Properties

Molecular Formula

C22H20N2O5

Molecular Weight

392.4 g/mol

IUPAC Name

2-[(3S)-3-aminopyrrolidine-1-carbonyl]-4,11-dihydroxy-2,3-dihydro-1H-cyclopenta[b]anthracene-5,10-dione

InChI

InChI=1S/C22H20N2O5/c23-11-5-6-24(9-11)22(29)10-7-14-15(8-10)21(28)17-16(20(14)27)18(25)12-3-1-2-4-13(12)19(17)26/h1-4,10-11,27-28H,5-9,23H2/t11-/m0/s1

InChI Key

DKTKUPGWANWPSS-NSHDSACASA-N

Isomeric SMILES

C1CN(C[C@H]1N)C(=O)C2CC3=C(C2)C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O

Canonical SMILES

C1CN(CC1N)C(=O)C2CC3=C(C2)C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O

Origin of Product

United States

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